molecular formula C6H10N2O B2489831 3-Isopropoxy-1h-pyrazole CAS No. 1897388-33-8

3-Isopropoxy-1h-pyrazole

Cat. No.: B2489831
CAS No.: 1897388-33-8
M. Wt: 126.159
InChI Key: MVHJDJIICMGNQT-UHFFFAOYSA-N
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Description

3-Isopropoxy-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal and organic chemistry research. The pyrazole ring system is a privileged scaffold in drug discovery, known for its presence in a wide array of biologically active compounds and several marketed drugs across therapeutic areas such as oncology, anti-inflammation, and antimicrobial applications . The specific substitution pattern, featuring an isopropoxy group at the 3-position, makes this compound a valuable building block for constructing novel molecules. Researchers utilize such alkoxypyrazole derivatives to explore structure-activity relationships (SAR), particularly in the development of enzyme inhibitors and receptor ligands . For instance, closely related isopropoxy-substituted pyrazole compounds have been investigated as potent inhibitors of Mycobacterium tuberculosis CYP121A1, showcasing their potential in anti-tuberculosis research . Similarly, other aryl pyrazoles with isopropoxy groups have been identified as potent inhibitors of arginine methyltransferases like PRMT6, which is a target in oncology . The electronic and steric properties imparted by the isopropoxy group can be critical for a molecule's binding affinity and metabolic stability. This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the relevant safety data sheets and handle this material according to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yloxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(2)9-6-3-4-7-8-6/h3-5H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHJDJIICMGNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1897388-33-8
Record name 3-(propan-2-yloxy)-1H-pyrazole
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Synthetic Methodologies for 3 Isopropoxy 1h Pyrazole and Its Derivatives

Strategies for Core Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is the critical step in the synthesis of 3-isopropoxy-1H-pyrazole. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Cyclization reactions involve the formation of the heterocyclic ring from an acyclic precursor containing the necessary atoms. These methods are among the most common and versatile for pyrazole synthesis.

The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation of a 1,3-dielectrophilic component with hydrazine (B178648) or its derivatives. nih.govnih.govbeilstein-journals.org This approach, famously known as the Knorr pyrazole synthesis, typically involves the reaction between a 1,3-dicarbonyl compound and a hydrazine. beilstein-journals.orgmdpi.com The reaction proceeds through a condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

While this reaction is highly efficient for producing pyrazol-5-ones from substrates like β-keto esters, the synthesis of 3-alkoxypyrazoles, including the 3-isopropoxy variant, represents an alternative reaction pathway. researchgate.net By carefully selecting the starting materials and reaction conditions, the formation of the alkoxy-pyrazole can be favored. For instance, reacting a β-keto ester (a 1,3-dicarbonyl equivalent) with hydrazine under specific conditions can yield 3-alkoxypyrazoles, although sometimes in lower yields compared to the competing pyrazolone formation. researchgate.net The general method allows for the introduction of various functional groups onto the pyrazole ring. nih.gov A significant challenge can be the lack of regioselectivity when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds, often resulting in a mixture of two regioisomers. nih.govmdpi.com

Precursor APrecursor BCatalyst/ConditionsProductYield
1,3-DiketoneHydrazine DerivativeAcid or Base CatalystPolysubstituted PyrazoleGood to Excellent mdpi.com
Alkyl AcetoacetateHydrazine SaltOptimized Conditions3-AlkoxypyrazoleUp to 56% researchgate.net
α,β-Unsaturated KetoneHydrazine DerivativeOxidation StepPyrazoleVariable mdpi.com

This table presents generalized data for pyrazole synthesis via cyclocondensation.

An alternative cyclization strategy involves the use of α,β-acetylenic hydrazones. These precursors are typically prepared by the condensation of α,β-acetylenic ketones or aldehydes with hydrazine derivatives. mdpi.com The subsequent intramolecular cyclization of the acetylenic hydrazone leads to the formation of the pyrazole ring. mdpi.comresearchgate.net

This method is particularly valuable as it can provide regioselective control over the substitution pattern of the final pyrazole product. The cyclization can be promoted by various reagents, including electrophilic catalysts. For example, α,β-alkynic hydrazones can undergo electrophilic cyclization to yield substituted pyrazoles. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of a variety of pyrazole derivatives. researchgate.net

PrecursorCatalyst/ConditionsProduct TypeReference
α,β-Alkynic HydrazonePhenylselenyl Chloride4-(Phenylselanyl)pyrazole mdpi.com
Hydrazone from Propargyl KetoneCopper(I) IodideSubstituted Pyrazole researchgate.net

This table illustrates examples of pyrazole synthesis through the cyclization of acetylenic hydrazones.

The intramolecular cyclization of unsaturated diazo compounds, specifically vinyldiazo compounds, provides a direct route to the pyrazole ring system. organic-chemistry.orgresearchgate.net This reaction proceeds via a thermal electrocyclization mechanism. The process is often operationally simple and does not require a catalyst, making it an attractive synthetic option. organic-chemistry.org This method allows for the synthesis of mono-, di-, and tri-substituted pyrazoles using readily available starting materials. organic-chemistry.org

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful, atom-economical methods for constructing five-membered heterocyclic rings like pyrazoles.

The 1,3-dipolar cycloaddition between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile) is a direct and highly efficient method for synthesizing pyrazoles. rsc.orgrsc.orgwikipedia.org This reaction is a cornerstone of heterocyclic synthesis and offers a straightforward entry to a wide variety of substituted pyrazoles. researchgate.net

The reaction can often be carried out simply by heating the components, sometimes under solvent-free conditions, affording the pyrazole products in high yields and purity. rsc.orgrsc.orgresearchgate.net This approach avoids the formation of regioisomeric mixtures that can be a drawback in cyclocondensation methods. rsc.org While electron-rich diazo compounds react well under thermal conditions, reactions involving electron-deficient diazo carbonyl compounds have also been developed, sometimes requiring catalysis. rsc.org The reaction generally exhibits high regioselectivity. organic-chemistry.orgorganic-chemistry.org

1,3-DipoleDipolarophileConditionsProductYield
Diazo CompoundAlkyneHeating, Solvent-freePyrazoleHigh to Excellent rsc.orgrsc.org
Tosylhydrazone (in situ Diazo)Terminal AlkyneBase3,5-Disubstituted-1H-pyrazoleGood organic-chemistry.org
Diazo(phenyl)methaneAlkeneAir OxidationPyrazoleNot specified wikipedia.org

This table summarizes the 1,3-dipolar cycloaddition approach to pyrazole synthesis.

Cycloaddition Reactions

(3+2) Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings like pyrazoles. nih.gov This reaction typically involves a 1,3-dipole reacting with a dipolarophile. For pyrazole synthesis, nitrile imines, generated in situ from hydrazonoyl chlorides, are common 1,3-dipoles, which can react with various dipolarophiles like alkynes or alkenes. nih.govresearchgate.net

The Huisgen cyclization of nitrile imines with a trisubstituted bromoalkene, which functions as an alkyne surrogate, is a notable example. nih.gov This reaction proceeds through a 5,5-disubstituted bromopyrazoline intermediate that undergoes aromatization by losing HBr to form the pyrazole ring. nih.gov The regioselectivity of this cycloaddition can be confirmed through methods like single X-ray crystal analysis. nih.gov

Key features of this method include:

High Regioselectivity : The reaction often yields a single regioisomer, which is crucial for synthesizing specifically substituted pyrazoles. nih.govresearchgate.net

Mild Conditions : Many of these reactions can be performed under mild, non-toxic conditions, for instance, using potassium carbonate as a mediator. researchgate.net

Versatility : This approach allows for the synthesis of a wide range of 1,3,4,5-tetrasubstituted pyrazoles. nih.gov

A general scheme for this reaction is the cycloaddition of sydnones (a class of mesoionic heterocyclic aromatic compounds) with alkynes, which has been a known route for synthesizing polysubstituted pyrazoles since its discovery by Huisgen. nih.govbeilstein-journals.org While thermal conditions often require harsh temperatures, the development of Cu(I) catalysis has allowed for milder reaction conditions and improved regioselectivity. nih.govbeilstein-journals.org

Reactant A (1,3-Dipole Source)Reactant B (Dipolarophile)Catalyst/ConditionsProduct TypeReference
Hydrazonoyl ChloridesCinnamic AldehydesK2CO3Multi-substituted Pyrazoles researchgate.net
Nitrile IminesTrisubstituted BromoalkeneBasic conditions1,3,4,5-tetrasubstituted Pyrazoles nih.gov
SydnonesSymmetrical AlkynesThermal (e.g., boiling xylene)1,3,4,5-tetrasubstituted Pyrazoles beilstein-journals.org
TosylhydrazonesNitroalkenesMild conditions3,4-diaryl-1H-pyrazoles rsc.org

Knorr Synthetic Method and Variations

The Knorr pyrazole synthesis is a classical and fundamental method for forming the pyrazole ring system. researchgate.netjk-sci.com The reaction involves the condensation of a hydrazine (or a substituted hydrazine) with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst. jk-sci.comyoutube.com

The mechanism proceeds through the initial attack of one nitrogen atom of the hydrazine on one of the carbonyl groups to form an imine intermediate. jk-sci.com The second nitrogen atom then attacks the remaining carbonyl group, leading to cyclization and subsequent dehydration to yield the aromatic pyrazole ring. jk-sci.com A significant challenge with the Knorr synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential formation of two different regioisomeric pyrazole products. organic-chemistry.org

Variations of the Knorr synthesis have been developed to improve yields and control regioselectivity. For instance, peptide hydrazides can be reacted with acetyl acetone in solution to generate acyl pyrazole intermediates, which are useful in chemical protein synthesis. nih.gov This demonstrates the adaptability of the Knorr synthesis for creating functionalized pyrazole derivatives. nih.gov

1,3-Dicarbonyl CompoundHydrazineCatalyst/SolventProductReference
Ethyl benzoylacetateHydrazineAcetic acid / 1-Propanol3-phenyl-1H-pyrazol-5(4H)-one youtube.com
2-Dimethoxyphosphonyl-1,3-dicarbonyl compoundsSubstituted HydrazinesNot specified4-Dimethoxyphosphonyl substituted pyrazoles researchgate.net
1,3-DiketonesHydrazine or substituted hydrazineCatalytic AcidPyrazole ring system researchgate.netjk-sci.com

Multi-Component Reactions (e.g., One-Pot Syntheses)

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like substituted pyrazoles in a single step from three or more starting materials. nih.govmdpi.com This approach aligns with the principles of green chemistry by saving time, energy, and reducing waste (pot, atom, and step economy). mdpi.com

One common MCR strategy involves the in situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine in a one-pot fashion, combining the principles of the Knorr synthesis with an MCR framework. nih.gov For example, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which are then immediately cyclized with a hydrazine to produce 3,4,5-substituted pyrazoles. nih.gov

Another versatile three-component approach involves the reaction of aldehydes, β-ketoesters, and hydrazines. nih.gov Lewis acid catalysts can be employed to activate the β-ketoester, facilitating its cyclization with an intermediate hydrazone to form a 5-hydroxypyrazoline, which then aromatizes to the final pyrazole product. nih.gov These methods often exhibit a high degree of substituent tolerance and can achieve good regioselectivity. nih.gov

A novel one-pot, three-component synthesis has been developed for 3-(hetero)aryl-1H-pyrazoles using propynal diethylacetal as a three-carbon building block. mdpi.com The sequence involves a Sonogashira coupling of a (hetero)aryl iodide with the acetal, followed by acid-catalyzed acetal cleavage and cyclocondensation with hydrazine, furnishing the target pyrazoles in moderate to good yields. mdpi.com

Component 1Component 2Component 3Catalyst/ConditionsProduct TypeReference
EnolateCarboxylic acid chlorideHydrazineLiHMDS base3,4,5-substituted pyrazoles nih.gov
Aldehydeβ-ketoesterHydrazineLewis AcidPersubstituted pyrazoles nih.gov
(Hetero)aryl iodidePropynal diethylacetalHydrazine hydrochloridePd/Cu catalyst, then PTSA·H2O3-(Hetero)aryl-1H-pyrazoles mdpi.com
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydesEthyl acetoacetateHydrazine hydrateSodium acetate / Ethanol4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones mdpi.com

Introduction of the Isopropoxy Moiety

To synthesize the target compound, this compound, the isopropoxy group must be introduced onto the pyrazole ring. This is typically achieved after the formation of the heterocyclic core, often starting from a corresponding hydroxypyrazole precursor.

Etherification Reactions

The most direct method for introducing the isopropoxy group is through the etherification of a 3-hydroxypyrazole (which exists in tautomeric equilibrium with its pyrazolone form). This reaction, a variation of the Williamson ether synthesis, involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium ethoxide (NaOEt). The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

Specific Alkoxylation Strategies

Direct alkoxylation during the synthesis of the pyrazole ring is less common but conceptually possible. One potential strategy involves using a precursor that already contains the isopropoxy group. For instance, a modified Knorr synthesis could theoretically employ an isopropoxy-containing β-ketoester, such as ethyl 4-isopropoxy-3-oxobutanoate. The reaction of this precursor with hydrazine would directly yield the 3-isopropoxy-5-methyl-1H-pyrazole derivative.

Another approach involves the carbonylative Heck coupling of aryl bromides with butyl vinyl ether to generate 3-alkoxyalkenones. nih.gov These intermediates can then undergo a three-component reaction with various hydrazines to form 1,3-substituted pyrazoles, although this may lead to mixtures of regioisomers. nih.gov

Regioselective Synthesis Approaches

Controlling the position of substituents on the pyrazole ring is a central challenge in heterocyclic synthesis. The formation of 3-substituted pyrazoles, as opposed to 5-substituted isomers, requires careful selection of starting materials and reaction conditions.

In the Knorr synthesis, using a 1,3-dicarbonyl compound where the two carbonyl groups have significantly different reactivities can direct the initial nucleophilic attack of the hydrazine. For example, in a β-ketoester, the ketone is generally more electrophilic than the ester carbonyl, leading to a preferential initial attack at the keto position. When reacting with unsubstituted hydrazine, this directs the formation of a 3-substituted-5-hydroxypyrazole (or its pyrazolone tautomer).

For [3+2] cycloaddition reactions, the regioselectivity is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. nih.gov For example, the reaction of N-arylhydrazones with nitroolefins has been shown to provide excellent regioselectivity for 1,3,5-trisubstituted pyrazoles through a stepwise cycloaddition mechanism. organic-chemistry.org This approach avoids the regioisomeric mixtures often seen in classical syntheses. organic-chemistry.org DFT calculations and 2D NMR techniques are often used to confirm the regiochemical outcome of these transformations. rsc.org

MethodKey Factor for RegioselectivityTypical OutcomeReference
Knorr SynthesisDifferential reactivity of carbonyls in unsymmetrical 1,3-dicarbonylsPreferential formation of one isomer (e.g., 3-substituted-5-one) organic-chemistry.org
[3+2] CycloadditionElectronic and steric effects of substituents on reactantsHigh regioselectivity for specific isomers (e.g., 1,3,5-tri- or 1,3,4,5-tetrasubstituted) nih.govorganic-chemistry.org
Multi-Component ReactionStructure of the building blocks and reaction pathwayCan be designed for high regioselectivity nih.govmdpi.com

Functionalization and Derivatization Strategies

Introduction of Carboxylic Acid Groups

The incorporation of a carboxylic acid moiety onto the pyrazole ring is a critical step in the synthesis of many biologically active compounds. Several strategies can be employed for the carboxylation of this compound.

One common approach involves the Vilsmeier-Haack reaction , which introduces a formyl group that can be subsequently oxidized to a carboxylic acid. The reaction of a substituted pyrazole with a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), leads to formylation, predominantly at the C4 position if it is unsubstituted. mdpi.comresearchgate.netwikipedia.org For this compound, this would yield this compound-4-carbaldehyde, which can then be oxidized using standard oxidizing agents like potassium permanganate (B83412) or chromic acid to afford this compound-4-carboxylic acid.

Alternatively, direct carboxylation can be achieved through lithiation followed by quenching with carbon dioxide. Treatment of an N-protected this compound with a strong base, such as n-butyllithium, at low temperatures would selectively deprotonate the C5 position. Subsequent reaction with solid carbon dioxide (dry ice) and acidic workup would furnish the corresponding 5-carboxylic acid derivative.

Another method involves the carboxylation of pyrazoles using oxalyl chloride, which can lead to the formation of 4,4′-dicarboxylic derivatives in some substrates. nih.gov The hydrolysis of cyano or ester groups, introduced through other synthetic routes, also serves as a reliable method for obtaining pyrazole carboxylic acids. mdpi.com

Table 1: Regioselective Carboxylation Methods for Pyrazole Derivatives

Method Reagents Position of Carboxylation Product

Nitration Reactions

Nitration of the pyrazole ring introduces a versatile nitro group that can be a precursor for other functionalities, such as amino groups, or can act as an electron-withdrawing group to modulate the properties of the molecule. The nitration of pyrazoles is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. aiche.org The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring.

For this compound, the electron-donating nature of the isopropoxy group would activate the ring towards electrophilic attack. The nitration is expected to occur primarily at the C4 position, which is the most electronically enriched and sterically accessible position. The reaction of this compound with a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures would likely yield 3-isopropoxy-4-nitro-1H-pyrazole. nih.gov Stepwise nitration of pyrazole derivatives can lead to the introduction of multiple nitro groups. nih.gov

Direct nitration using nitric acid in conjunction with trifluoroacetic anhydride has also been reported as an effective method for a variety of five-membered heterocycles, including pyrazoles, affording mononitro derivatives. researchgate.net

Table 2: Nitration of Substituted Pyrazoles

Substrate Nitrating Agent Major Product Reference
3,5-dimethyl-1H-pyrazole HNO₃/H₂SO₄ 3,5-dimethyl-4-nitro-1H-pyrazole nih.gov
General Pyrazoles HNO₃/(CF₃CO)₂O Mononitro derivatives researchgate.net

Halogenation and Fluorination

The introduction of halogen atoms onto the pyrazole scaffold provides a handle for further functionalization through cross-coupling reactions or nucleophilic substitutions. Halogenation of pyrazoles can be achieved using various halogenating agents.

For chlorination and bromination , reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used. The reaction typically proceeds via an electrophilic substitution mechanism, with the halogen atom being introduced at the most nucleophilic position of the pyrazole ring. For this compound, this would again be the C4 position. Dehydroxyhalogenation of 3/5-hydroxypyrazoles using reagents like phosphorus oxychloride is another common route to chloro- or bromopyrazoles. nih.gov

Fluorination can be more challenging to achieve directly. However, methods for the synthesis of fluorinated pyrazole derivatives often involve the use of fluorinated building blocks in the initial pyrazole synthesis.

Table 3: Halogenation of Pyrazole Derivatives

Halogenation Type Reagent Position Product Example
Chlorination N-Chlorosuccinimide (NCS) C4 4-Chloro-3-isopropoxy-1H-pyrazole
Bromination N-Bromosuccinimide (NBS) C4 4-Bromo-3-isopropoxy-1H-pyrazole
Dehydroxyhalogenation Phosphorus oxychloride (POCl₃) C3/C5 3/5-Chloro-substituted pyrazoles

Introduction of Alkyl and Aryl Substituents

The installation of alkyl and aryl groups on the pyrazole ring is crucial for building molecular complexity and tuning the steric and electronic properties of the final compound.

N-Alkylation is a common transformation for pyrazoles and typically occurs at the N1 position. The reaction of this compound with an alkyl halide in the presence of a base will yield the corresponding N-alkylated product. The choice of base and solvent can influence the regioselectivity of alkylation in unsymmetrical pyrazoles. researchgate.netgoogle.comgoogle.com Enzymatic methods for selective N-alkylation have also been developed. nih.gov Acid-catalyzed N-alkylation using trichloroacetimidates offers an alternative to methods requiring strong bases. semanticscholar.org

C-Alkylation and C-Arylation often require more advanced synthetic strategies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl and some alkyl groups. nih.govrsc.orgorganic-chemistry.orgrsc.org This would typically involve the preparation of a halogenated this compound (e.g., 4-bromo-3-isopropoxy-1H-pyrazole) followed by its reaction with a suitable boronic acid or ester in the presence of a palladium catalyst and a base.

Table 4: Alkylation and Arylation Strategies for Pyrazoles

Reaction Type Reagents Position Product Type
N-Alkylation Alkyl halide, Base N1 1-Alkyl-3-isopropoxy-1H-pyrazole
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base C4 or C5 4- or 5-Aryl-3-isopropoxy-1H-pyrazole

Formation of Fused Ring Systems (e.g., Pyrazolopyrimidines)

The fusion of a pyrimidine ring to the pyrazole core gives rise to pyrazolopyrimidines, a class of compounds with significant biological activities. The synthesis of pyrazolo[3,4-d]pyrimidines often starts from appropriately substituted pyrazoles. nih.govresearchgate.netrsc.org

For instance, a 3-isopropoxy-5-amino-1H-pyrazole-4-carbonitrile could serve as a key intermediate. Cyclization of this precursor with a one-carbon synthon, such as formic acid or formamide, would lead to the formation of the pyrimidine ring, resulting in a 3-isopropoxy-substituted pyrazolo[3,4-d]pyrimidine. The specific substitution pattern on the resulting fused ring system can be controlled by the choice of the starting pyrazole and the cyclizing agent.

Catalytic Synthesis Methods

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of the pyrazole core itself and its subsequent functionalization can be facilitated by various catalysts.

Copper-catalyzed methods have been developed for the synthesis of substituted pyrazoles. thieme-connect.comrsc.orgorganic-chemistry.orgnih.govthieme-connect.com These reactions often proceed under mild conditions and offer a broad substrate scope. For example, copper-catalyzed condensation reactions can provide an acid-free route to pyrazoles at room temperature. organic-chemistry.orgthieme-connect.com

Palladium-catalyzed reactions are particularly prominent for the construction of C-C and C-N bonds. thieme-connect.comorganic-chemistry.orguj.ac.zarsc.org As mentioned earlier, Suzuki-Miyaura and other cross-coupling reactions are invaluable for the arylation and vinylation of pyrazole rings. Palladium catalysis can also be employed in the synthesis of the pyrazole ring itself through various cyclization strategies. thieme-connect.comorganic-chemistry.org

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity in these transformations.

Palladium-Catalyzed Reactions

Palladium catalysis is a versatile method for the synthesis of pyrazole derivatives, primarily through cross-coupling reactions. While direct palladium-catalyzed synthesis of this compound is not extensively documented, the Buchwald-Hartwig amination provides a foundational methodology for C-N bond formation, which is a key step in building substituted pyrazole systems. wikipedia.orgjk-sci.com This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a bulky phosphine ligand. jk-sci.com

A plausible synthetic route to this compound derivatives using palladium catalysis would involve the C-O coupling of a 3-halo-1H-pyrazole with isopropanol. The Buchwald-Hartwig C-O coupling, an extension of the amination reaction, allows for the formation of aryl ethers from aryl halides and alcohols. This reaction is typically catalyzed by a palladium complex with a specialized ligand and a strong base.

Catalyst SystemReactantsGeneral ConditionsReference
Pd(OAc)₂, Bulky Phosphine Ligand3-Halo-1H-pyrazole, IsopropanolStrong Base (e.g., NaOt-Bu), Anhydrous Solvent, Heat nih.gov

This table represents a proposed application of the Buchwald-Hartwig C-O coupling methodology to the synthesis of this compound, based on established principles of palladium catalysis.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, are a classical and effective method for forming C-O bonds, which can be applied to the synthesis of this compound. rsc.orgnih.gov This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst, often at elevated temperatures.

The synthesis of this compound via a copper-catalyzed pathway would likely involve the reaction of a 3-halo-1H-pyrazole with sodium isopropoxide. Modern advancements in Ullmann-type couplings have introduced the use of ligands to facilitate the reaction under milder conditions.

CatalystReactantsGeneral ConditionsReference
Copper(I) salt (e.g., CuI)3-Halo-1H-pyrazole, Sodium IsopropoxideHigh Temperature, Polar Aprotic Solvent (e.g., DMF, NMP) nih.gov
Copper(I) salt, Ligand (e.g., Phenanthroline)3-Halo-1H-pyrazole, IsopropanolBase (e.g., K₂CO₃), Solvent, Heat mdpi.com

This table outlines a potential application of the Ullmann condensation for the synthesis of this compound based on known copper-catalyzed C-O bond-forming reactions.

Iron-Catalyzed Reactions

Iron catalysis has emerged as a more economical and environmentally friendly alternative to palladium and copper catalysis for various organic transformations. d-nb.info Iron-catalyzed cross-coupling reactions can be applied to the synthesis of pyrazole derivatives. For instance, the iron-catalyzed reaction of hydrazones with vicinal diols provides a route to substituted pyrazoles. d-nb.info

A potential iron-catalyzed route to a precursor of this compound could involve the synthesis of a 3-hydroxypyrazole (a pyrazolone tautomer), which could then be subjected to etherification. Iron salts like FeCl₃ have been used to catalyze the condensation of α-hydroxycarbonyl compounds with aryl hydrazones to form pyrazoles. d-nb.info

CatalystReactants for Pyrazole CoreGeneral ConditionsReference
FeCl₃, AcetylacetoneVicinal Diol, HydrazoneO₂, Solvent (e.g., Ethylene Glycol), 80–120 °C d-nb.info

This table describes a general iron-catalyzed method for pyrazole synthesis, which could be adapted to produce a precursor for this compound.

Ruthenium-Catalyzed Reactions

Ruthenium catalysts have shown utility in the synthesis of pyrazoles through various cascade reactions. arkat-usa.org One notable method involves the ruthenium-catalyzed conversion of secondary propargyl alcohols with hydrazine, which proceeds through a sequence of redox isomerization, Michael addition, cyclocondensation, and dehydrogenation to yield pyrazoles. arkat-usa.org

While a direct synthesis of this compound using this method has not been specifically reported, the versatility of the ruthenium-catalyzed cascade suggests that with an appropriately substituted propargyl alcohol, a precursor to the target molecule could be synthesized.

CatalystReactantsGeneral ConditionsReference
Ruthenium cyclopentadienone complexSecondary Propargyl Alcohol, Hydrazine HydrateSolvent, Heat arkat-usa.org

This table outlines a general ruthenium-catalyzed pyrazole synthesis that could potentially be adapted for derivatives that can be converted to this compound.

Emerging Synthetic Techniques

In recent years, alternative energy sources such as microwave irradiation and ultrasound have been increasingly utilized to accelerate organic reactions, reduce reaction times, and improve yields, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has proven to be a highly effective technique for the rapid and efficient production of pyrazole derivatives. dergipark.org.tr The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. nih.gov

A specific example of a derivative of this compound synthesized using this technique is (Z)-3-(4-(4-Isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid. This compound was prepared in a one-pot, three-component reaction under solvent-free conditions. nih.govmdpi.com

ReactantsMicrowave PowerTimeYieldReference
Ethyl acetoacetate, 3-Aminobenzoic acid, 4-Isopropoxy-3-methoxybenzaldehyde420 W10 minNot specified nih.govmdpi.com

This table details the microwave-assisted synthesis of a specific this compound derivative.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that utilizes high-frequency sound waves to induce cavitation, which enhances mass transfer and accelerates reaction rates. This method has been successfully applied to the synthesis of pyrazoline derivatives, which are precursors to pyrazoles. dergipark.org.trresearchgate.net

The synthesis of pyrazolines is often achieved through the cyclization of chalcones with hydrazine hydrate in the presence of an acid catalyst. dergipark.org.tr The use of ultrasound can significantly shorten the reaction time and improve the efficiency of this transformation. researchgate.net While a direct ultrasound-assisted synthesis of this compound is not explicitly detailed in the literature, this methodology can be applied to the synthesis of the pyrazole core, which can be subsequently functionalized.

ReactantsGeneral ConditionsBenefits of UltrasoundReference
Chalcone, Hydrazine HydrateGlacial Acetic Acid, EthanolShorter reaction times, Improved yields dergipark.org.trresearchgate.net

This table describes a general ultrasound-assisted method for the synthesis of pyrazoline precursors.

Chemical Reactivity and Mechanistic Investigations of 3 Isopropoxy 1h Pyrazole

Electrophilic Aromatic Substitution Reactions

The pyrazole (B372694) ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). Generally, these reactions occur preferentially at the C4 position, which is the most electron-rich carbon atom and leads to the most stable cationic intermediate (sigma complex). rrbdavc.orgpharmdbm.com The N1-H proton can be lost and regained, but substitution on carbon is the key reaction.

The isopropoxy group at the C3 position is an activating group due to the lone pairs on the oxygen atom, which donate electron density to the ring via resonance. This activation further enhances the nucleophilicity of the pyrazole ring, particularly at the C4 position. Therefore, 3-Isopropoxy-1H-pyrazole is expected to be more reactive towards electrophiles than the parent pyrazole.

Common electrophilic substitution reactions anticipated for this compound, directed to the C4 position, are summarized in the table below. However, specific studies detailing these reactions on this particular compound are not extensively documented in the scientific literature.

Reaction TypeTypical ReagentsExpected Major Product
Nitration HNO₃ / H₂SO₄4-Nitro-3-isopropoxy-1H-pyrazole globalresearchonline.netscribd.com
Halogenation Br₂ in Dioxane or SO₂Cl₂4-Bromo-3-isopropoxy-1H-pyrazole pharmdbm.com
Sulfonation Fuming H₂SO₄ (Oleum)This compound-4-sulfonic acid pharmdbm.comglobalresearchonline.net
Vilsmeier-Haack Formylation POCl₃, DMFThis compound-4-carbaldehyde scribd.com

Nucleophilic Substitution and Addition Reactions

Nucleophilic Aromatic Substitution (SNAr) on the pyrazole ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The 3-isopropoxy group is an electron-donating group, which deactivates the pyrazole ring for SNAr reactions.

For an SNAr reaction to occur on this compound, a good leaving group (such as a halogen) would need to be present on the ring, typically at the C4 or C5 position. Even then, the electron-donating nature of the isopropoxy group would likely make the reaction conditions harsh. Detailed selectivity studies for SNAr reactions on this compound have not been reported. In related heterocyclic systems, the regioselectivity of nucleophilic attack is highly dependent on the substituents present and the reaction conditions. researchgate.net

The pyrazole ring contains two nitrogen atoms. The N1 atom bears a proton and is involved in tautomerism, while the N2 atom possesses a lone pair of electrons and is basic in nature. nih.gov This N2 nitrogen is a site for nucleophilic attack on an electrophile, leading to N-alkylation or N-acylation products.

Reaction of this compound with electrophiles like alkyl halides (e.g., methyl iodide) or acyl chlorides would be expected to yield N-substituted products. This reaction proceeds via the attack of the N2 lone pair on the electrophile. Due to the tautomerism of the NH pyrazole, a mixture of N1- and N2-substituted isomers (relative to the isopropoxy group) is possible, leading to 1-alkyl-3-isopropoxy-1H-pyrazole and 1-alkyl-5-isopropoxy-1H-pyrazole. The ratio of these products would depend on steric and electronic factors, as well as reaction conditions. Specific mechanistic or selectivity studies on the N-alkylation or N-acylation of this compound are not available.

Oxidation and Reduction Transformations

The pyrazole ring is generally resistant to oxidation. pharmdbm.comglobalresearchonline.net Oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically oxidize alkyl side chains on the pyrazole ring to carboxylic acids without affecting the ring itself. pharmdbm.com Given this stability, the 3-isopropoxy group on the pyrazole ring would likely be stable under mild oxidizing conditions. Stronger oxidation may lead to degradation of the molecule. Studies on the parent pyrazole have shown that it can be oxidized to 4-hydroxypyrazole by cytochrome P-450 enzymes in biological systems, indicating that enzymatic oxidation is possible. nih.gov

Reduction of the pyrazole ring is also challenging due to its aromatic stability. Catalytic hydrogenation under harsh conditions can reduce the ring to pyrazoline and subsequently to pyrazolidine. globalresearchonline.net The isopropoxy group is not expected to be affected by typical reducing agents used for the pyrazole ring. There is no specific literature available on the oxidation or reduction transformations of this compound.

Acid-Base Chemistry and Tautomerism Studies

Pyrazole is a weak base, with the pKa of its conjugate acid being approximately 2.5. The N2 atom is the site of protonation. The substituent at the C3 position can influence this basicity. The isopropoxy group, being electron-donating, is expected to slightly increase the electron density on the ring nitrogens, potentially making this compound a slightly stronger base than the unsubstituted pyrazole. However, precise pKa values for this compound have not been documented.

A crucial aspect of NH-pyrazoles is annular tautomerism. For this compound, a prototropic equilibrium exists between two tautomeric forms: this compound and 5-Isopropoxy-1H-pyrazole.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. nih.govnih.gov In many substituted pyrazoles, one tautomer often predominates. For 3(5)-alkoxypyrazoles, the equilibrium position has not been specifically quantified in the literature, but studies on related systems suggest that both tautomers can be present in solution. researchgate.net The relative stability depends on a subtle balance of steric and electronic effects.

Reaction Pathway Analysis and Kinetic Studies

Detailed mechanistic studies, including reaction pathway analysis and kinetic measurements, provide deep insight into chemical transformations. Such studies have been performed for the synthesis of pyrazoles (e.g., the Knorr synthesis) and for specific reactions on the pyrazole ring, such as the kinetics of iodination of 1-alkylpyrazoles. researchgate.netacs.org

However, there is a lack of specific research in the scientific literature concerning the reaction pathway analysis or kinetic studies for the reactions of this compound. To understand the mechanisms of its reactions, researchers would typically rely on computational modeling and experimental kinetic data, but this information has not been published for this specific molecule.

Role as a Synthetic Intermediate

This compound is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex molecules. Its utility stems from the presence of multiple reactive sites: the two nitrogen atoms of the pyrazole ring, the electron-rich C4 position, and the potential for functionalization at the C5 position. The isopropoxy group at the C3 position also influences the reactivity of the pyrazole ring, primarily through its electronic effects.

One of the key synthetic transformations involving this compound is N-alkylation . The pyrazole ring contains two nitrogen atoms, and their alkylation can lead to a mixture of regioisomers. The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the reaction conditions, and the presence of substituents on the pyrazole ring. nih.gov Generally, the alkylation of unsymmetrical pyrazoles can be challenging to control, often requiring specific protecting group strategies or catalyst-controlled methods to achieve high selectivity. nih.govnih.gov

Another important reaction is electrophilic aromatic substitution . The pyrazole ring is an aromatic system, and the alkoxy group at the C3 position acts as an activating group, directing electrophiles primarily to the C4 position. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.com For instance, halogenation can introduce a bromine or chlorine atom at the C4 position, which can then serve as a handle for further functionalization, such as in metal-catalyzed cross-coupling reactions.

Indeed, metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are powerful tools for constructing carbon-carbon bonds. google.com A C4-halogenated this compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at this position, leading to a wide range of substituted pyrazole derivatives. google.comnih.gov These derivatives are of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmacologically active compounds. nih.govnih.gov

The isopropoxy group itself can also be a site of chemical modification. While the ether linkage is generally stable, it can potentially be cleaved under harsh acidic or basic conditions to yield the corresponding pyrazol-3-one. This transformation allows for the synthesis of another important class of heterocyclic compounds.

The following table summarizes some of the key synthetic transformations where this compound can act as an intermediate, along with representative reagents and the expected products.

Reaction TypeReagent(s)Product(s)
N-AlkylationR-X (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃)1-Alkyl-3-isopropoxy-1H-pyrazole and 1-Alkyl-5-isopropoxy-1H-pyrazole
HalogenationNBS, NCS, Br₂4-Halo-3-isopropoxy-1H-pyrazole
NitrationHNO₃, H₂SO₄4-Nitro-3-isopropoxy-1H-pyrazole
Suzuki-Miyaura Coupling (of C4-bromo derivative)R-B(OH)₂, Pd catalyst, Base4-Aryl/Alkyl-3-isopropoxy-1H-pyrazole
Ether CleavageHBr, BBr₃1H-Pyrazol-3(2H)-one

Spectroscopic Characterization Methodologies in 3 Isopropoxy 1h Pyrazole Research

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of 3-Isopropoxy-1H-pyrazole with extremely high accuracy. nih.govresearchgate.net Unlike low-resolution MS, which provides an integer mass, HRMS can measure the mass to several decimal places. This precision allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.00307, ¹⁶O = 15.99491).

For this compound, the expected HRMS data would confirm its molecular formula as C₆H₁₀N₂O. The experimentally measured mass should align with the calculated theoretical mass within a very narrow margin (typically <5 ppm), providing unambiguous confirmation of the compound's elemental composition. researchgate.netcolorado.edu

Table 3: Predicted HRMS Data for this compound

Molecular Formula Ion Type Calculated Exact Mass (m/z)

In a mass spectrum, the molecular ion peak (M⁺) represents the molecule that has lost one electron and has not undergone fragmentation. This peak is fundamentally important as it provides the molecular weight of the compound. For this compound (molecular weight ≈ 126.16 g/mol ), the molecular ion peak would be observed at an m/z value of 126.

The analysis of the molecular ion peak is also guided by the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. wikipedia.orgquora.comorgchemboulder.comlibretexts.org Since this compound contains two nitrogen atoms (an even number), its molecular ion peak is expected at an even integer mass (m/z = 126), consistent with the rule. This provides a quick check for the presence of an even number of nitrogen atoms in the structure. miamioh.edu

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. rsc.org For this compound, the IR spectrum provides definitive evidence for its key structural features.

The analysis of pyrazole (B372694) derivatives by IR spectroscopy allows for the identification of characteristic vibrations. mdpi.com The N-H stretching vibration in heteroaromatic compounds is typically observed in the range of 3500–3300 cm⁻¹. nih.gov The stretching of the C=N and C=C bonds within the pyrazole ring usually appears in the 1615–1570 cm⁻¹ region. mdpi.com The presence of the isopropoxy group introduces additional characteristic bands, primarily from C-H and C-O stretching vibrations.

Key expected vibrational bands for this compound are detailed below.

Table 1: Characteristic Infrared (IR) Spectroscopy Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Pyrazole Ring ~3400-3200
C-H Stretch (sp³) Isopropoxy Group ~2980-2870
C-H Stretch (sp²) Pyrazole Ring ~3100-3000
C=N Stretch Pyrazole Ring ~1600-1550
C-O-C Stretch (Asymmetric) Ether Linkage ~1250-1050

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing IR spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy provides information on molecular vibrations based on the inelastic scattering of monochromatic laser light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nih.gov This often results in strong signals for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyrazole ring and the carbon-carbon bonds of the isopropoxy group. The analysis involves irradiating the sample with a laser and detecting the scattered light. nih.gov The energy shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule.

Table 2: Expected Fourier Transform Raman (FT-Raman) Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
Ring Breathing Mode Pyrazole Ring ~1000-900
C-H Stretch (sp³) Isopropoxy Group ~2980-2870
C=N Symmetric Stretch Pyrazole Ring ~1600-1550

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by measuring the absorption of radiation in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the absorption of UV-Vis light typically involves π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. The parent pyrazole molecule exhibits a strong absorption maximum (λmax) around 203 nm in the gas phase, attributed to this π → π* transition. nih.govrsc.org

The introduction of an isopropoxy group at the 3-position of the pyrazole ring is expected to influence the electronic spectrum. As an oxygen-containing substituent, the isopropoxy group can act as an auxochrome, potentially causing a bathochromic shift (a shift to longer wavelengths) of the absorption maximum and altering its intensity. This is due to the interaction of the non-bonding electrons on the oxygen atom with the π-system of the pyrazole ring. The UV-Vis spectrum, typically recorded by dissolving the compound in a suitable solvent like methanol (B129727) or dichloromethane, provides valuable insight into the conjugated system of the molecule. ktu.eduresearchgate.net

Table 3: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

Electronic Transition Chromophore Expected λmax (nm)

Elemental Analysis in Compound Characterization

Elemental analysis is a crucial analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method provides a fundamental check on the purity and empirical formula of a synthesized substance. For this compound, with a molecular formula of C₆H₁₀N₂O, elemental analysis is used to experimentally verify that the elemental composition matches the theoretical values calculated from this formula.

The process involves combusting a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimental results are then compared to the theoretical percentages. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's assigned molecular formula and its purity. mdpi.comresearchgate.net

Table 4: Elemental Analysis Data for this compound (C₆H₁₀N₂O)

Element Molecular Weight ( g/mol ) Theoretical Percentage (%)
Carbon (C) 12.01 57.12
Hydrogen (H) 1.01 7.99
Nitrogen (N) 14.01 22.21

Computational and Theoretical Investigations of 3 Isopropoxy 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering insights into the electronic behavior of molecules. These methods solve the Schrödinger equation, or an approximation of it, to determine the energy and wavefunction of a system, from which various molecular properties can be derived.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical investigations due to its favorable balance of accuracy and computational cost. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density.

Studies on related pyrazole (B372694) derivatives frequently employ DFT to explore structural and electronic properties. nih.govscispace.com For instance, calculations are often performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or 6-31G*. researchgate.net These calculations can elucidate crucial quantum chemical parameters including total energy, binding energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For 3-Isopropoxy-1H-pyrazole, DFT would be instrumental in predicting its stable conformations and electronic characteristics, providing a theoretical framework for its reactivity and spectroscopic behavior.

Table 1: Common DFT Functionals and Basis Sets for Pyrazole Analysis

Method Functional Basis Set Typical Application
DFT B3LYP 6-31G(d) Geometry Optimization, Vibrational Frequencies nih.gov
DFT B3LYP 6-311++G(d,p) NMR Chemical Shifts, Inversion Barriers researchgate.net
TD-DFT B3LYP, CAM-B3LYP 6-311++G** Optical Absorption Spectra researchgate.net

This table is interactive and can be sorted by column.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. cnr.it While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy.

The "gold standard" for computational chemistry is often considered to be the Coupled Cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T). researchgate.net While specific CCSD(T) calculations for this compound are not prevalent in existing literature, this method would be employed to obtain highly accurate benchmark energies, geometries, and properties. Such calculations are crucial for validating the results from more computationally efficient methods like DFT and for investigating phenomena where electron correlation is particularly important. dntb.gov.ua

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional structure of a molecule is essential as it dictates its physical and biological properties. Computational methods are used to find the lowest energy arrangement of atoms, known as the optimized molecular geometry.

Geometry optimization is a computational procedure used to find the coordinates of atoms that correspond to a minimum on the potential energy surface. cnr.itmdpi.com For pyrazole derivatives, this process typically starts with an initial guess of the structure, which is then iteratively refined to lower the total energy until a stable conformation is found. nih.gov DFT methods, such as B3LYP/6-31G(d), are commonly used to determine the optimized geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For this compound, key structural parameters would include the planarity of the pyrazole ring and the orientation of the isopropoxy substituent relative to the ring. The absence of imaginary vibrational frequencies in subsequent calculations confirms that the optimized structure is a true energy minimum. nih.gov

Table 2: Representative Calculated Geometric Parameters for a Substituted Pyrazole Ring

Parameter Atom 1 Atom 2 Atom 3 Value (Å or °)
Bond Length N N ~1.35 Å
Bond Length N C ~1.34 Å
Bond Length C C ~1.39 Å
Bond Angle C N N ~112°
Bond Angle N N C ~105°
Bond Angle N C C ~111°

Note: These are typical values for pyrazole derivatives calculated using DFT and may vary slightly for this compound. This table is interactive.

Nitrogen inversion is a process where a non-planar nitrogen atom and its substituents rapidly flip through a planar transition state, similar to an umbrella turning inside out. In heterocyclic compounds like pyrazoles, this can be a key factor in their conformational dynamics. researchgate.net Theoretical studies on related 3-pyrazolines have used DFT at levels like B3LYP/6–311++G(d,p) to calculate the energy barriers associated with this inversion. researchgate.net For this compound, computational analysis would also involve calculating the rotational barrier of the isopropoxy group around the C-O bond. These energy barriers determine the flexibility of the molecule and the relative stability of its different conformers at various temperatures.

Electronic Structure and Reactivity Descriptors

The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. researchgate.net In studies of various pyrazole derivatives, the HOMO-LUMO gap has been calculated to be around 4 eV, indicating good stability. researchgate.net The distribution of these orbitals is also informative; for many pyrazole-based compounds, the HOMO is often located on the pyrazole ring and electron-donating groups, while the LUMO is situated on electron-accepting parts of the molecule. scispace.com This analysis helps identify the sites most susceptible to electrophilic and nucleophilic attack.

Table 3: Calculated Electronic Properties of Various Pyrazole Derivatives

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV) Dipole Moment (Debye)
Pyrazolyl-phenyl-morpholine derivative B3LYP/6-311G(d,p) - - ~4.0 2.08
3-(2-furyl)-1H-pyrazole-5-carboxylic acid B3LYP/6-31G(d) - - ~4.46 -
N-phenyl pyrazole derivative DFT -5.78 -1.54 4.24 2.76

This table is interactive and provides comparative data from related structures.

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. researchgate.net This energy gap is fundamental in predicting the behavior of molecules in chemical reactions and their potential applications in materials science, particularly in electronics where it relates to the material's conductivity. schrodinger.com Theoretical calculations, often performed using DFT, can accurately predict these energy levels. nih.gov For pyrazole and its derivatives, the HOMO-LUMO gap is a key parameter in assessing their chemical stability. rdd.edu.iq

Table 5.3.1. Illustrative Frontier Molecular Orbital Energies and Energy Gap for Pyrazole Data presented for the parent pyrazole molecule as a representative example.

Parameter Energy (a.u.)
EHOMO -0.250
ELUMO -0.017

| ΔE (Gap) | 0.233 |

Note: Data derived from theoretical calculations on the parent pyrazole molecule (S1) for illustrative purposes. rdd.edu.iq

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. wolfram.com The MEP map is color-coded to indicate different regions of electrostatic potential.

Red Regions : Indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack.

Blue Regions : Indicate areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack.

Green/Yellow Regions : Indicate areas of neutral or near-zero potential. researchgate.net

For pyrazole derivatives, the MEP map reveals the most electron-rich and electron-poor areas. researchgate.net Typically, the region around the nitrogen atoms is electron-rich (negative potential), making them susceptible to interaction with electrophiles, while the N-H proton exhibits a positive potential, making it a potential hydrogen bond donor site. researchgate.net In this compound, the oxygen atom of the isopropoxy group would also represent a region of negative potential. This analysis is crucial for predicting intermolecular interactions, hydrogen bonding sites, and the regioselectivity of chemical reactions. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (i.e., bonds and lone pairs). nih.gov This method is used to investigate charge transfer, hyperconjugative interactions, and intramolecular bonding. researchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO, signifying greater electronic delocalization and molecular stability. nih.gov For a molecule like this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the pyrazole ring.

Table 5.3.3. Illustrative NBO Donor-Acceptor Interactions for a Substituted Pyrazole

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N1 π*(C3-N2) 15.2
LP(1) O6 σ*(C3-C4) 5.8

Note: This table presents hypothetical but representative E(2) values for key interactions expected in a molecule like this compound to illustrate the concept of NBO analysis.

Global and Local Reactivity Indices

Global Reactivity Indices:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as (ELUMO - EHOMO)/2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO)/2.

Electronegativity (χ): The negative of the chemical potential (-μ).

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as μ²/2η. dergipark.org.tr

Softness (S): The reciprocal of hardness (1/η). Soft molecules are generally more reactive. irjweb.com

These indices provide a quantitative measure of the stability and reactivity of this compound, allowing for comparison with other related compounds. dergipark.org.tr

Table 5.3.4. Illustrative Global Reactivity Indices for a Pyrazole Derivative

Index Formula Value (eV)
Ionization Potential (I) -EHOMO 6.80
Electron Affinity (A) -ELUMO 0.46
Chemical Hardness (η) (I - A) / 2 3.17
Chemical Potential (μ) -(I + A) / 2 -3.63
Electronegativity (χ) 3.63
Electrophilicity Index (ω) μ² / 2η 2.08

Note: Values are calculated based on the illustrative HOMO/LUMO energies from Table 5.3.1 for the parent pyrazole molecule.

Spectroscopic Property Prediction and Correlation

Computational methods are extensively used to predict spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand their vibrational and electronic behavior.

NMR Chemical Shift Calculation (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) can provide powerful support for the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. imist.manih.gov

This method, typically employed within a DFT framework, computes the magnetic shielding for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). nih.gov Comparing the theoretically predicted ¹H and ¹³C NMR spectra with experimental data allows for unambiguous assignment of resonances, confirmation of tautomeric forms, and detailed structural analysis of molecules like this compound. nih.govnih.gov The accuracy of GIAO calculations is often high enough to distinguish between different isomers or conformers. rsc.org

Table 5.4.1. Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Substituted Pyrazole using the GIAO Method

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
C3 148.5 149.1
C4 105.2 106.0

Note: This table shows representative data for a pyrazole derivative to illustrate the typical correlation between experimental and GIAO-calculated chemical shifts.

Vibrational Frequencies and Intensities Prediction

Theoretical calculations of vibrational frequencies are used to predict the infrared (IR) and Raman spectra of a molecule. By solving the vibrational motion equations for the optimized molecular geometry, a set of harmonic vibrational frequencies corresponding to the normal modes of vibration can be obtained. rdd.edu.iq These calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to assign specific absorption bands to the vibrations of functional groups. derpharmachemica.com

For this compound, this analysis helps in identifying characteristic vibrations such as the N-H stretch, C=N stretching of the pyrazole ring, and the C-O-C stretching of the isopropoxy group. While calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled using empirical factors to achieve better agreement. derpharmachemica.com This correlation is invaluable for confirming the presence of specific structural features and functional groups. iu.edu.sa

Table 5.4.2. Illustrative Vibrational Frequencies for Key Modes in a Substituted Pyrazole

Vibrational Mode Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
N-H Stretch 3510 3450
C-H Stretch (Aromatic) 3150 3125
C-H Stretch (Aliphatic) 2980 2975
C=N Stretch (Ring) 1550 1540
C-O-C Stretch 1180 1172

Note: Data compiled from theoretical and experimental findings for representative pyrazole derivatives to illustrate the assignment of vibrational modes. derpharmachemica.com

UV-Vis Absorption Spectra Prediction (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the UV-visible absorption spectra of molecules by calculating their electronic transitions. nih.govmdpi.com This approach determines the excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) for various excited states. gaussian.com The output data allows for the simulation of a theoretical spectrum, which can be compared with experimental results to understand the electronic properties of a compound. mdpi.comgaussian.com

The process involves first optimizing the molecule's ground-state geometry. youtube.com Subsequently, the TD-DFT calculation is performed on this optimized structure to compute the vertical excitation energies. gaussian.comyoutube.com The predicted spectrum is typically plotted as molar absorption coefficient versus wavelength, with peaks assuming a Gaussian band shape. nih.govgaussian.com The accuracy of the prediction can be influenced by the choice of functional and basis set used in the calculation. nih.govmdpi.com While specific TD-DFT studies on this compound were not available in the reviewed literature, the methodology is standard for analyzing such heterocyclic compounds. The results of a typical TD-DFT calculation provide a list of electronic transitions, as illustrated in the hypothetical data table below.

Excited StateExcitation Energy (eV)Wavelength (λ) (nm)Oscillator Strength (f)
15.49284.450.0002
26.43192.800.5035
38.05154.070.0061

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netbiointerfaceresearch.com These methods are instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms at a molecular level. researchgate.netnih.gov For the pyrazole class of compounds, these studies provide insights into ligand-target interactions, conformational preferences, and binding affinities, which are crucial for designing more potent and selective inhibitors. nih.govmdpi.com

Ligand-target interaction modeling, primarily through molecular docking, is used to study how a compound like a pyrazole derivative fits into the binding site of a target protein. researchgate.netbiointerfaceresearch.com This modeling identifies key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. researchgate.netmdpi.com

For example, in studies involving pyrazole derivatives as kinase inhibitors, docking simulations have revealed critical hydrogen bond interactions with hinge region residues of the kinase, such as Ala807. mdpi.com The docked ligands are typically positioned deep within the binding pocket of the target protein. researchgate.net In one study, the most active compound of a pyrazole series formed four hydrogen bonds with the active site of RET kinase. mdpi.com These computational models are essential for understanding the structural basis of inhibition and guiding the synthesis of new, more effective compounds. mdpi.com

Compound ClassProtein TargetKey Interacting ResiduesTypes of Interactions
Pyrazole DerivativeRET KinaseAla807, Lys808Hydrogen Bonds
Pyrazole-benzimidazolone hybridHPPD ReceptorNot specifiedLigand-protein interactions
Pyrazole Hybrid ChalconeTubulin (Colchicine-binding site)Cys-241Hydrogen Bonds

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds, and the energy associated with these arrangements. libretexts.orglibretexts.org In silico conformational energy analysis helps to identify the most stable, low-energy conformations of a molecule. libretexts.orglumenlearning.com The stability of a conformer is inversely related to its potential energy; higher potential energy corresponds to lower stability. libretexts.org

Factors that increase the potential energy of a conformer include torsional strain (from the eclipsing of bonds on adjacent atoms) and steric interactions (repulsive forces when atoms are forced too close together). libretexts.orglibretexts.org For a molecule such as this compound, conformational analysis would investigate the rotation around the C-O bond connecting the isopropoxy group to the pyrazole ring to determine the most energetically favorable orientation of the substituent. This information is critical for ensuring that the correct molecular conformation is used in subsequent docking and simulation studies.

FactorDescription
Torsional StrainThe increase in potential energy caused by the eclipsing of bonds on adjacent atoms. libretexts.org
Steric InteractionsRepulsive interactions that occur when non-bonded atoms or groups are too close to each other. libretexts.org
Angle StrainThe increase in energy when bond angles deviate from their ideal values. libretexts.org

Computational methods are widely used to predict the binding affinity between a ligand and its protein target, which is a critical parameter in drug design. researchgate.netarxiv.org Docking programs utilize scoring functions to estimate the binding free energy, with lower energy scores typically indicating stronger binding. researchgate.net For instance, docking studies of various pyrazole derivatives against protein kinases have reported minimum binding energies ranging from -8.57 to -10.35 kJ/mol. researchgate.net

More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide more accurate predictions of binding free energy. mdpi.comnih.gov In a study on pyrazole derivatives as RET kinase inhibitors, the MM/PBSA method predicted a binding free energy of -233.399 kJ/mol for the most active compound. mdpi.com This energy was composed of contributions from van der Waals energy, electrostatic energy, polar solvation energy, and surface area energy, highlighting the complex forces governing molecular recognition. mdpi.com These predictions help to rank compounds and prioritize them for experimental testing. nih.gov

Compound/DerivativeProtein TargetPredicted Binding AffinityMethod
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2-10.09 kJ/molAutoDock 4.2
Pyrazole Compound 25RET Kinase-7.14 kcal/molMolecular Docking
Pyrazole Compound 25RET Kinase-233.399 kJ/molMM/PBSA
HIT104310526TIM-3-57.81 kcal/mol (Reference)MMGBSA

Advanced Applications and Material Science Contributions

Role in Functional Material Design and Development

The pyrazole (B372694) ring is often described as a "privileged scaffold" due to its widespread presence in molecules with significant biological and chemical functions. mdpi.com Derivatives of pyrazole are integral to the design of functional materials, particularly in the fields of pharmaceuticals and agrochemicals. rsc.orgresearchgate.net The 3-isopropoxy substitution plays a critical role by modifying the physicochemical properties of the pyrazole core. The bulky and lipophilic nature of the isopropoxy group can enhance a molecule's ability to cross biological membranes, a crucial factor in the design of bioactive compounds.

In materials science, pyrazole derivatives are extensively used as ligands for creating coordination complexes with metals. The specific substituents on the pyrazole ring dictate the coordination chemistry and the properties of the resulting metal-organic materials, which have applications in catalysis, sensing, and electronics. While direct studies on materials derived exclusively from 3-Isopropoxy-1H-pyrazole are not extensively documented, the principles of molecular design indicate its utility as a building block for creating more complex, functional molecules with tailored properties. researchgate.netnih.gov

Catalytic Activity of this compound Derivatives

The inherent chemical properties of the pyrazole ring system make its derivatives suitable for applications in both organocatalysis and metal-complex catalysis.

In the field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, pyrazole derivatives, particularly pyrazolinones, are recognized for their utility. rsc.org They can participate in a variety of asymmetric reactions, including Michael additions, to create chiral molecules with high enantioselectivity. nih.gov The development of domino reactions that rely on the ambident nucleophilicity of pyrazolinones has been a subject of research. rsc.org

While specific research focusing on this compound as an organocatalyst is limited, the substitution at the 3-position is a key area for modifying catalytic activity. The electronic and steric influence of the isopropoxy group could be leveraged to control the stereochemical outcome of reactions. For instance, in bifunctional organocatalysts that combine a pyrazole moiety with another functional group (like a squaramide), the isopropoxy group could help shape the chiral pocket of the catalyst, influencing the approach of substrates and thereby enhancing enantioselectivity. rsc.org

Pyrazole derivatives are excellent N-donor ligands for a wide range of transition metals, forming stable complexes with diverse catalytic applications. nih.govrsc.org Copper(II) complexes featuring pyrazole-based ligands have been investigated for their ability to catalyze various reactions, including oxidations. mdpi.commdpi.com These complexes often mimic the active sites of metalloenzymes. nih.govresearchgate.net

The catalytic activity of these metal complexes is highly dependent on the nature of the ligands. The introduction of a 3-isopropoxy group onto the pyrazole ring would modify the ligand's properties. Although it is not typically a coordinating group itself, the isopropoxy substituent can exert steric hindrance that influences the coordination geometry around the copper center. It also alters the electron density of the pyrazole ring, which in turn modulates the Lewis acidity and redox potential of the Cu(II) center. nih.gov For example, copper(II) complexes with pyrazole-functionalized ligands have been successfully used as catalysts for the peroxidative oxidation of styrene to benzaldehyde, achieving high yields. rsc.org Another study demonstrated that Cu(II) complexes with pyrazole derivatives could catalyze the oxidation of catechol to o-quinone. mdpi.com The efficiency of such catalytic systems could be fine-tuned by substituents like the isopropoxy group.

Table 1: Catalytic Performance of a Dimeric Copper(II) Complex in the Kharasch–Sosnovsky Reaction This table presents data for a related copper(II) complex with a functionalized bis(pyrazol-1-yl)acetate ligand to illustrate the catalytic potential of such systems.

EntryCatalyst Loading (mol%)Substrate:Oxidant RatioTemperature (°C)Time (h)Yield (%)
1b55:16024~99
1c53:1602480
1h0.53:1602490

Source: Adapted from research on copper-catalyzed C–H oxidation. mdpi.com

Applications in Agrochemical Research

The pyrazole scaffold is a cornerstone in the discovery of modern agrochemicals due to its broad spectrum of biological activities. researchgate.netnih.gov Derivatives have been successfully commercialized as herbicides, fungicides, and insecticides.

A significant amount of research has been dedicated to synthesizing and evaluating pyrazole derivatives for their herbicidal properties. nih.gov These compounds can act on various biological targets within weeds. The substitution pattern on the pyrazole ring is critical for determining both the potency and spectrum of herbicidal activity. While specific data on this compound is not widely published, studies on analogous structures demonstrate the importance of alkoxy substituents. These groups can influence the molecule's uptake, translocation, and interaction with the target enzyme. For instance, a range of phenylpyridine moiety-containing pyrazole derivatives showed moderate herbicidal activities against weeds like Digitaria sanguinalis and Setaria viridis in post-emergence treatments. nih.gov Other research has focused on pyrazole ketone derivatives as potential herbicides. tandfonline.com

Table 2: Herbicidal Activity of Selected Phenylpyridine-Containing Pyrazole Derivatives

Compound IDWeed SpeciesTreatment TypeInhibition (%) at 150 g a.i./hm²
6aSetaria viridisPost-emergence50
6cAbutilon theophrastiPost-emergence40
6cSetaria viridisPost-emergence50
7aDigitaria sanguinalisPost-emergence30

Source: Adapted from a study on the herbicidal activity of novel pyrazole derivatives. nih.gov

Pyrazole derivatives are a highly successful class of fungicides, with many commercial products belonging to the succinate dehydrogenase inhibitor (SDHI) family. mdpi.comnih.gov The design of novel pyrazole-based fungicides is an active area of research aimed at overcoming resistance and broadening the spectrum of activity. niscpr.res.innih.gov

The fungicidal efficacy of these compounds is profoundly influenced by the substituents on the pyrazole and adjacent rings. The introduction of different functional groups, such as an isopropoxy moiety, can enhance activity by improving binding to the target site or by increasing the compound's ability to penetrate the fungal cell wall. For example, studies on novel pyrazole carboxamide derivatives have shown significant activity against pathogenic fungi. mdpi.comnih.govresearchgate.net One study found that a pyrazole-thiazole carboxamide derivative exhibited an EC₅₀ value of 5.11 µg/mL against Rhizoctonia cerealis, outperforming commercial standards. nih.gov

Table 3: In Vitro Fungicidal Activity (EC₅₀) of Selected Pyrazole Derivatives

Compound IDBotrytis cinerea (µg/mL)Rhizoctonia solani (µg/mL)Valsa mali (µg/mL)Thanatephorus cucumeris (µg/mL)
262.4322.1821.7871.638
7ai2.240.373.21-
7bg11.224.997.93-
7bh24.765.9325.48-

Note: '-' indicates data not available or inhibition was lower than 50% at the highest tested concentration. Compound IDs are taken from the source material for illustrative purposes. mdpi.comnih.govresearchgate.net Source: Adapted from studies on the fungicidal activities of novel pyrazole derivatives. mdpi.comresearchgate.net

Development of Dyes and Pigments

While specific research detailing the application of this compound in the development of dyes and pigments is not extensively available in a review of scientific literature, the broader class of pyrazole derivatives plays a significant role in this field. Pyrazole compounds are key building blocks in the synthesis of various colorants, most notably azo dyes.

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a major class of synthetic colorants. The synthesis of pyrazole-based azo dyes typically involves a diazotization reaction of an aromatic amine, followed by a coupling reaction with a pyrazole derivative. The pyrazole ring acts as a versatile coupling component, and its substituents can be modified to tune the color and properties of the resulting dye.

The general synthetic route involves the diazotization of an aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt then undergoes an electrophilic substitution reaction with an electron-rich pyrazole derivative. The position of the coupling on the pyrazole ring is influenced by the substituents present on the ring.

The resulting pyrazole azo dyes are known for their bright colors, good lightfastness, and thermal stability, making them suitable for a variety of applications, including the dyeing of textiles, plastics, and in the formulation of printing inks. Although direct evidence for the use of this compound is lacking, its chemical structure suggests it could potentially serve as a coupling component in the synthesis of novel azo dyes. The isopropoxy group, being an electron-donating group, would influence the electron density of the pyrazole ring and, consequently, the color of the resulting dye.

Polymer Science Contributions

There is limited specific information available in the scientific literature regarding the contributions of this compound to polymer science. However, the broader family of pyrazole derivatives has been explored for various applications in this field, suggesting potential roles for this specific compound.

Pyrazole derivatives can be incorporated into polymers in several ways. They can be functionalized with polymerizable groups, such as vinyl or acrylic moieties, and then copolymerized with other monomers to introduce the pyrazole functionality into the polymer backbone. Alternatively, pyrazole-containing molecules can be used as additives or modifiers to impart specific properties to existing polymers.

The incorporation of pyrazole units into polymers can lead to materials with enhanced thermal stability, flame retardancy, and metal-chelating properties. The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making these polymers useful for applications such as heavy metal removal from wastewater or as catalysts.

Preclinical Research and Biological Activity Studies

Antimicrobial Activity Investigations

Preclinical assessments of derivatives containing the 3-isopropoxy-1H-pyrazole core have explored their potential antimicrobial effects. While the primary focus of research has been on antiviral and antiproliferative applications, some studies have extended to other microorganisms.

Antibacterial Efficacy Studies

Current research literature does not provide extensive data on the specific antibacterial efficacy of this compound and its direct derivatives. Broader studies on the pyrazole (B372694) class of compounds have shown varied antibacterial potential, but specific efficacy data for the 3-isopropoxy variant remains limited.

Antifungal Efficacy Studies

Similar to antibacterial research, specific investigations into the antifungal properties of this compound derivatives are not widely documented. As part of a broader evaluation, these compounds were tested for their effect on the growth of Plasmodium falciparum, the parasite responsible for malaria. However, the studies reported only modest in vitro inhibition for two compounds, and this activity did not correlate with the inhibition of the P. falciparum dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme nih.govacs.orgnih.gov.

Antiviral Activity Assessment

The most significant biological activity identified for this compound derivatives is their potent antiviral effect, primarily investigated through their ability to inhibit viral replication by targeting a key host-cell enzyme.

Inhibition of Viral Replication

Derivatives of this compound have demonstrated powerful antiviral properties, particularly against the measles virus. nih.govacs.org. In phenotypic assays measuring whole-cell measles virus replication, a notable 4000-fold improvement in antiviral activity was achieved through iterative chemical synthesis, leading to compounds with subnanomolar levels of inhibition. acs.org.

One of the initial compounds, a 2-(3-isopropyloxy-1H-pyrazol-1-yl)pyrimidine derivative, showed a subnanomolar half-maximal inhibitory concentration (MIC₅₀) in the measles virus replication assay. nih.gov. Further optimization led to the development of highly active analogues, confirming the therapeutic potential of this chemical scaffold. nih.govacs.org.

Studies on Specific Viral Enzymes (e.g., Human Dihydroorotate Dehydrogenase (DHODH))

The antiviral mechanism of this pyrazole series was determined to be the inhibition of the human cellular enzyme dihydroorotate dehydrogenase (DHODH). nih.govacs.org. DHODH is the fourth enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for the production of nucleotides required for both host and viral DNA and RNA synthesis. acs.orgwikipedia.org. By inhibiting this host enzyme, the pyrazole derivatives effectively starve the virus of the necessary building blocks for replication.

Biochemical studies using recombinant human DHODH confirmed this mechanism. The most potent compound from one series, 2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine, registered a half-maximal inhibitory concentration (IC₅₀) as low as 13 nM. acs.org. Another highly active derivative, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, was found to be more active than known DHODH inhibitors like brequinar and teriflunomide. nih.govacs.orgnih.gov. This inhibition was validated through various in vitro enzymatic and cell-based assays. nih.govnih.gov.

Table 1: Antiviral and Enzymatic Activity of Selected this compound Derivatives
CompoundActivity MetricValueAssayReference
2-(3-isopropyloxy-1H-pyrazol-1-yl)pyrimidine derivativeMIC₅₀SubnanomolarMeasles Virus Replication nih.gov
2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidineIC₅₀13 nMRecombinant Human DHODH acs.org
5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridineActivityMore active than Brequinar and TeriflunomideHuman DHODH Inhibition nih.govnih.gov
Compound 6q (cyclopropyl group at position 5)pMIC₅₀7.0 nMMeasles Virus Replication nih.govacs.org

Anticancer and Cytotoxic Mechanism Research

The mechanism of action for this compound derivatives—inhibition of human DHODH—is also a well-recognized strategy in anticancer research. Rapidly proliferating cancer cells are highly dependent on the de novo synthesis of pyrimidines for DNA replication and cell division. By targeting DHODH, these compounds can disrupt the pyrimidine supply and inhibit cancer cell growth.

The potent inhibitory effect of compounds like 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine on DHODH was confirmed not only in enzymatic and viral replication assays but also in cell-based assays for cellular growth. nih.govacs.orgnih.gov. This demonstrates a direct cytotoxic or cytostatic effect on host cells, which is the foundational principle for their potential use as anticancer agents. The activity of these derivatives being higher than established DHODH inhibitors used in other therapeutic areas, such as teriflunomide, underscores their potential for further development in oncology. nih.gov.

Table 2: List of Chemical Compounds
Compound Name
This compound
2-(3-isopropyloxy-1H-pyrazol-1-yl)pyrimidine
2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine
5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine
Brequinar
Teriflunomide

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

A number of studies have highlighted the cytotoxic potential of pyrazole derivatives against a variety of human cancer cell lines. For instance, a novel pyrazole compound, PTA-1, demonstrated cytotoxicity at low micromolar concentrations across 17 different human cancer cell lines, while showing less impact on non-cancerous human cells. researchgate.net This suggests a favorable selective cytotoxicity index for targeting cancer cells. researchgate.net

In other research, 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines. rsc.org Several of these compounds, including 4, 5, 6b, 6c, 7, 8, 10b, 10c, and 12b, displayed significant cytotoxicity against MCF-7 cells, with IC50 values ranging from 3.9 to 35.5 μM. rsc.org Similar activity was observed against the A549 and PC-3 cell lines. rsc.org

Furthermore, another study focused on pyrazole-based chalcones. The novel compounds 7d and 9e showed potent cytotoxic effects against breast cancer cell lines (MCF7) and pancreatic cancer cell lines (PACA2), respectively, with their activity being comparable to the reference drug doxorubicin. nih.gov Specifically, compound 9e exhibited 100% anticancer activity on the PACA2 cell line. nih.gov

The cytotoxic effects of four pyrazole derivatives—TOSIND, PYRIND, METPYRIND, and DIPYR—were investigated for the first time in human mammary gland adenocarcinoma cell lines MCF7 and MDA-MB-231. researchgate.net PYRIND, for example, was found to decrease the viability of MCF7 cells after 72 hours of treatment, with an IC50 of 39.7 ± 5.8 μM. researchgate.net These findings underscore the cell-specific cytotoxic potential of pyrazole derivatives. researchgate.net

Interactive Data Table: Cytotoxicity of Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 / ActivityReference
PTA-117 Human Cancer Cell LinesLow micromolar range researchgate.net
1,3,5-trisubstituted-1H-pyrazoles (e.g., 6c, 8, 10b, 10c)MCF-7 (Breast), A549 (Lung), PC-3 (Prostate)3.9–35.5 μM (MCF-7) rsc.org
Pyrazole-chalcone 7dMCF7 (Breast), PC3 (Prostate), PACA2 (Pancreatic)70–80% inhibition nih.gov
Pyrazole-chalcone 9ePACA2 (Pancreatic)100% inhibition nih.gov
PYRINDMCF7 (Breast)39.7 ± 5.8 μM researchgate.net

Inhibition of Key Cancer-Related Enzymes (e.g., RET Kinase, Mtb CYP121A1)

Derivatives of pyrazole have been identified as potent inhibitors of key enzymes implicated in cancer progression.

RET Kinase Inhibition: The REarranged during Transfection (RET) kinase is a receptor tyrosine kinase whose activating mutations are frequently found in thyroid and lung cancers. nih.gov A significant effort has been made to discover selective and potent RET inhibitors. nih.gov A 5-aminopyrazole-4-carboxamide analog, compound 15l, was identified as a novel and specific RET inhibitor. This compound demonstrated high metabolic stability and potency against both wild-type RET (IC50 = 44 nM) and the gatekeeper mutant V804M (IC50 = 252 nM). nih.gov It effectively suppressed the growth of cancer cells transformed with these RET variants while not affecting normal thyroid cells. nih.gov A global kinase profiling assay against 369 kinases confirmed that compound 15l exclusively inhibits RET. nih.gov Further research on a series of pyrazolo[1,5-a]pyrimidine compounds also identified potent RET inhibitors, with one compound demonstrating strong regression of RET-driven tumor xenografts in mice at a well-tolerated dose. nih.gov

Mtb CYP121A1 Inhibition: Cytochrome P450 121A1 (CYP121A1) is an essential enzyme for the viability of Mycobacterium tuberculosis (Mtb). nih.gov A series of imidazole and triazole diarylpyrazole derivatives were synthesized and evaluated for their binding affinity to Mtb CYP121A1. nih.gov In the imidazole series, the isopropyloxy derivative of a 4-chloroaryl pyrazole showed a notable type II binding affinity with a dissociation constant (Kd) of 17.72 μM, which is comparable to the natural substrate. nih.gov This highlights the potential of pyrazole derivatives in targeting essential enzymes in pathogens as well.

Interactive Data Table: Enzyme Inhibition by Pyrazole Derivatives

Compound/DerivativeTarget EnzymeIC50 / KdReference
Compound 15lWild-type RET Kinase44 nM (IC50) nih.gov
Compound 15lRET Kinase (V804M mutant)252 nM (IC50) nih.gov
Isopropyloxy 4-chloroaryl pyrazoleMtb CYP121A117.72 μM (Kd) nih.gov

Molecular Mechanism of Action in Cancer Pathways

The anticancer effects of pyrazole derivatives are underpinned by their ability to modulate various molecular pathways crucial for cancer cell survival and proliferation.

One of the key mechanisms is the induction of apoptosis. The pyrazole derivative PTA-1 was shown to induce phosphatidylserine externalization, caspase-3/7 activation, and DNA fragmentation in triple-negative breast cancer cells, all of which are hallmarks of apoptosis. researchgate.net Similarly, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to significantly decrease the expression of the anti-apoptotic gene Bcl-2 while increasing the expression of pro-apoptotic genes such as Bax, P53, and Caspase-3. rsc.orgnih.gov Molecular docking studies confirmed a high binding affinity of some of these compounds to the Bcl-2 protein. rsc.orgnih.gov

In addition to apoptosis, these compounds can induce DNA damage. Certain 1,3,5-trisubstituted-1H-pyrazole derivatives were observed to increase comet tail length in cancer cells, indicating the induction of genotoxic stress through DNA strand breaks. rsc.org

Other mechanisms include cell cycle arrest and inhibition of tubulin polymerization. researchgate.net The compound 5b, a pyrazole derivative, was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM. nih.gov Disrupting tubulin dynamics interferes with mitotic spindle formation, leading to cell cycle arrest and eventual cell death.

Anti-Inflammatory Effects and Associated Mechanisms

Pyrazole derivatives have demonstrated multifaceted anti-inflammatory effects. A systematic analysis of 28 pyrazole derivatives revealed their potential to reduce prostaglandin E2 (PGE2) levels. nih.gov Elevated PGE2 is implicated in the pathophysiology of various inflammatory diseases. nih.gov

The anti-inflammatory action of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key to prostaglandin synthesis. nih.gov Certain pyrazole derivatives bearing a benzenesulfonamide moiety have shown good selectivity towards COX-2 inhibition, which is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects associated with non-selective COX inhibitors. encyclopedia.pub

Beyond COX inhibition, pyrazole derivatives can also suppress the oxidative burst in human leukocytes, another important component of the inflammatory response. nih.gov Some pyrazolyl urea derivatives have been found to inhibit p38 MAPK, a key kinase in the inflammatory signaling cascade, and also exhibit antioxidant properties. encyclopedia.pub For instance, compound 168 showed a significant anti-inflammatory effect (89% inhibition) in a carrageenan-induced inflammation model, which was superior to the standard drug celecoxib (80% inhibition). encyclopedia.pub

Studies in Parasitic Diseases

Trypanocidal Activity Research (e.g., against Trypanosoma cruzi)

The pyrazole scaffold has been explored for the development of new agents against parasitic diseases, notably Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi.

Several studies have demonstrated the efficacy of pyrazole derivatives against different life stages of T. cruzi. In one study, a library of 44 pyrazole derivatives was screened, and compounds 3g, 3j, and 3m emerged as promising candidates against intracellular amastigotes, the replicative form of the parasite in human cells. nih.gov These compounds showed IC50 values of 6.09 ± 0.52 μM, 2.75 ± 0.62 μM, and 3.58 ± 0.25 μM, respectively, with compounds 3j and 3m being more active than the reference drug benznidazole (IC50 = 4.67 ± 0.22 μM). nih.gov

Another study focused on new pyrazole-thiadiazole scaffolds. Three derivatives from this series showed activity against intracellular amastigotes with IC50 values below 20 μM. nih.gov The most active derivative, 2k, had an IC50 of 10.37 ± 1.21 μM. nih.gov This compound also demonstrated potent antiparasitic activity in a 3D cardiac microtissue model, a relevant target tissue for T. cruzi infection, significantly reducing the parasite load. nih.govresearchgate.net

General Pharmacological Potential and Target Identification

The pyrazole nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for multiple biological targets. nih.govresearchgate.net This versatility has led to the approval of over 40 pyrazole-containing drugs by the FDA for a wide range of conditions. researchgate.netnih.gov

One of the key strategies in drug design is the use of pyrazole as a bioisostere for other aromatic rings like benzene or imidazole. nih.gov This substitution can lead to improved physicochemical properties, such as reduced lipophilicity and better water solubility, as well as enhanced potency. nih.gov

To identify the molecular targets of pyrazole-based compounds, network pharmacology approaches have been employed. For a series of substituted pyrazoles designed to target lung cancer, this analysis predicted key therapeutic targets such as AKT serine/threonine kinase 1 (AKT1), epidermal growth factor receptor (EGFR), and estrogen receptor 1 (ESR1). Molecular docking studies further supported these findings, showing favorable binding energies of the synthesized compounds to AKT1.

The broad pharmacological potential of pyrazoles is also evident from their ability to interact with a wide array of targets, including opioid receptors, ion channels (ASIC-1α, TRPV-1), and various kinases, contributing to their diverse activities such as cytotoxic, antinociceptive, and antidepressant effects. frontiersin.org

Enzyme Inhibitor Research

Derivatives of this compound have been identified as potent enzyme inhibitors, most notably targeting human dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway. Research programs have successfully developed a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azines and pyrimidines with significant DHODH inhibitory activity.

An initial structure-activity study confirmed the potential of this chemotype, leading to the development of a 2-(3-isopropyloxy-1H-pyrazol-1-yl)pyrimidine derivative with subnanomolar activity in a measles virus replication assay, an effect attributed to DHODH inhibition. Further iterative synthesis and evaluation led to the discovery of highly active compounds. One such compound, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine, proved to be more active than known DHODH inhibitors like brequinar and teriflunomide. Another optimized compound, 2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine, demonstrated a 4000-fold improvement in antiviral activity, with an IC50 as low as 13 nM in biochemical assays using recombinant human DHODH.

The inhibitory action of these compounds was confirmed through a variety of in vitro enzymatic tests and cell-based assays. While these compounds showed potent inhibition of human DHODH, their effect on Plasmodium falciparum DHODH was modest and did not always correlate with their impact on the parasite's growth.

Compound NameTarget EnzymeKey FindingsCitation
2-(3-isopropyloxy-1H-pyrazol-1-yl)pyrimidine derivativeHuman Dihydroorotate Dehydrogenase (DHODH)Displayed a subnanomolar MIC50 in a measles virus replication assay. google.com
5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridineHuman Dihydroorotate Dehydrogenase (DHODH)Found to be more active than known DHODH inhibitors brequinar and teriflunomide. google.comnih.govnih.gov
2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidineHuman Dihydroorotate Dehydrogenase (DHODH)Showed a 4000-fold improvement in antiviral activity and an IC50 of 13 nM against recombinant human DHODH. ajchem-a.com

Receptor Ligand Studies

The pyrazole scaffold is a common feature in ligands designed for various receptors. Research into pyrazole derivatives has demonstrated their ability to bind to several receptor types, including cannabinoid and dopamine receptors.

One study reported the development of a tetra-substituted pyrazole derivative, RNB-61, which acts as a potent and selective full agonist for the cannabinoid CB2 receptor (CB2R). nih.gov This compound exhibited high affinity with Ki values in the low nanomolar range and over 6000-fold selectivity over CB1 receptors. nih.gov Though not containing the specific 3-isopropoxy group, this research highlights the utility of the pyrazole core in designing potent and selective receptor ligands. nih.gov Other studies have also resulted in pyrazole-based compounds that are partial agonists of the CB1 receptor.

Furthermore, the synthesis of 4-(2-aminoethyl)-1H-pyrazole and its derivatives was undertaken to investigate their binding to dopamine receptors. While none of the synthesized compounds showed an affinity for the D1 receptor, two derivatives displayed affinities for the D2 receptor comparable to other known drugs, indicating the potential of the pyrazole structure in modulating dopaminergic systems. epa.gov

Maillard Reaction Inhibition Research

The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, can lead to the formation of advanced glycation end-products (AGEs) in vivo, which are implicated in diabetic complications and other disorders. google.com Pyrazole derivatives have been identified as having Maillard reaction inhibiting activity. google.com A patent describes pyrazole derivatives that are useful for the prevention and/or cure of various complications of diabetes by acting as Maillard reaction inhibitors. google.com This suggests that compounds based on the this compound structure could function as anti-glycation agents by preventing the formation of harmful AGEs. google.com

Structure-Activity Relationship (SAR) Analysis

SAR analysis of this compound derivatives has been crucial in understanding how chemical modifications influence their biological activity, leading to the design of more potent and selective compounds.

Influence of Isopropoxy Group on Activity

The alkoxy group at the C3 position of the pyrazole ring plays a critical role in the activity of these compounds as DHODH inhibitors. The iterative optimization process that began with 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)pyrimidine demonstrated that modifications to this group significantly impact potency. Specifically, the transition from an ethoxy to an isopropoxy group on the pyrazole ring was a key modification that contributed to a substantial improvement in antiviral and enzyme-inhibiting activity. This suggests that the size and shape of the isopropoxy group provide a more optimal fit within the enzyme's binding pocket compared to smaller alkoxy groups.

Impact of Substituent Modifications

Beyond the C3-isopropoxy group, modifications at other positions of the pyrazole ring and the attached azine moiety have been systematically explored to establish a clear SAR.

At the C5 position of the pyrazole ring: The introduction of a cyclopropyl group led to a marked improvement in the inhibition of virus replication. nih.gov Combining this cyclopropyl group with a fluorine atom on the pyridine ring maintained this high level of activity. nih.gov

At the C4 position of the pyrazole ring: The presence of a 2,6-difluorophenoxy group was identified as a key feature in highly potent DHODH inhibitors.

On the attached azine/pyrimidine ring: Modifications to this part of the molecule also had a significant effect. For instance, replacing a fluorine atom with a nitrile group on the pyridine ring resulted in a loss of activity. nih.gov The presence of an ethyl group at the C5 position of a pyrimidine ring was part of an optimized lead compound with subnanomolar inhibitory action. ajchem-a.com

These studies show that a combination of a C3-isopropoxy group, a C4-phenoxy moiety, and specific substitutions on the C5 position of the pyrazole and the N1-linked heterocyclic ring is essential for high-potency DHODH inhibition.

Modification SiteSubstituentImpact on ActivityCitation
C3 of PyrazoleIsopropoxy (vs. Ethoxy)Increased potency. ajchem-a.com
C5 of PyrazoleCyclopropylImproved inhibition of virus replication. nih.gov
C5 of PyrazoleCyano, Ester, Methyl KetoneLoss of effect. nih.gov
Pyridine RingNitrile (replacing Fluorine)Loss of activity. nih.gov

Preclinical Lead Compound Identification and Optimization

The development of potent DHODH inhibitors based on the this compound scaffold serves as a clear example of a successful preclinical lead identification and optimization campaign. This process involves the iterative chemical modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.

The initial discovery of DHODH inhibition by 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives provided the starting point. nih.gov The optimization process began with an early lead, 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)pyrimidine, and through a systematic and iterative process of synthesis and biological evaluation, researchers were able to significantly enhance its activity. ajchem-a.com

Key optimization steps included:

Modification of the C3-alkoxy group: Changing the ethoxy group to an isopropoxy group enhanced potency. ajchem-a.com

Replacement of the C4-benzyl group: Introducing a substituted phenoxy group at the C4 position was a critical step.

Varying substituents on the pyrimidine ring: This led to the identification of an ethyl group as being favorable for activity.

This iterative process culminated in the identification of 2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine as a preclinical lead compound. This molecule demonstrated a remarkable 4000-fold improvement in antiviral activity and achieved a subnanomolar level of inhibition, showcasing a successful lead optimization effort. ajchem-a.com

Emerging Trends, Challenges, and Future Research Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional methods for synthesizing pyrazole (B372694) derivatives often involve harsh reaction conditions, hazardous organic solvents, and high energy consumption. benthamdirect.comresearchgate.net In response, the principles of green chemistry are being increasingly integrated into the synthesis of pyrazole compounds to create more environmentally friendly and economically viable processes. benthamdirect.comnih.gov

Key sustainable strategies include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often increases product yields compared to conventional heating methods. researchgate.netnih.govrsc.org

Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions at room temperature, offering an energy-efficient method for synthesis. benthamdirect.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, reducing waste and simplifying procedures. researchgate.netmdpi.com

Solvent-Free Reactions: Performing reactions without a solvent, for example by grinding solid reactants together (mechanochemistry), minimizes the use of volatile organic compounds (VOCs). researchgate.netnih.govrsc.org

Use of Green Solvents: When a solvent is necessary, the focus is on using environmentally benign options like water or bio-based solvents. researchgate.netnih.gov

Recyclable Catalysts: The development and use of catalysts that can be easily recovered and reused improves the atom economy and sustainability of the synthesis. nih.gov

A novel, one-pot procedure for creating 3(5)-alkylpyrazoles has been developed that utilizes a solvent- and catalyst-free protection of the pyrazole ring, followed by the subsequent steps in the same reaction vessel, showcasing a highly efficient and green approach. rsc.org These methodologies represent a significant shift towards more sustainable practices in the production of pyrazole derivatives like 3-isopropoxy-1h-pyrazole.

Sustainable Synthetic TechniqueDescriptionKey Advantages
Microwave-Assisted SynthesisUses microwave energy to heat reactions. rsc.orgDrastically reduced reaction times, higher yields, increased purity. rsc.org
UltrasonicationEmploys sound energy to initiate and accelerate reactions. researchgate.netEnergy efficiency, often performed at room temperature. researchgate.net
Multicomponent Reactions (MCRs)Three or more reactants combine in a single pot to form the final product. mdpi.comHigh atom economy, operational simplicity, reduced waste. nih.gov
Solvent-Free Synthesis (Mechanochemistry)Reactants are ground together without a liquid solvent. nih.govEliminates solvent waste, reduces environmental impact. nih.gov
Aqueous Medium SynthesisUtilizes water as the reaction solvent. researchgate.netEnvironmentally friendly, cost-effective, safe. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

The precise characterization of newly synthesized compounds like this compound is fundamental to confirming their structure and purity. A suite of advanced spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are indispensable for determining the carbon-hydrogen framework of a molecule. nih.gov They provide detailed information about the chemical environment of each proton and carbon atom, allowing for the verification of the pyrazole ring structure and its substituents, such as the isopropoxy group.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. researchgate.net

Mass Spectrometry (MS): MS provides information on the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns. acs.org

Together, these techniques provide a comprehensive and unambiguous structural confirmation of pyrazole derivatives, which is essential for understanding their chemical properties and biological activity.

Integration of Machine Learning and Artificial Intelligence in Computational Design

The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in drug discovery and materials science, significantly accelerating the design of novel pyrazole-based compounds. scite.aimdpi.com These computational approaches analyze vast datasets to identify promising candidates for specific applications. bioengineer.org

Key computational strategies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning techniques like Multiple Linear Regression (MLR) and Support Vector Machines (SVM) to build mathematical models that correlate the chemical structure of compounds with their biological activity. jmpas.com These models can then predict the activity of new, untested compounds, guiding chemists to synthesize the most promising candidates. jmpas.com

Molecular Docking: This technique simulates the interaction between a small molecule (ligand), such as a pyrazole derivative, and a biological target, typically a protein or enzyme. connectjournals.com It helps predict the binding affinity and orientation of the molecule within the target's active site, providing insights into its potential mechanism of action.

Virtual Screening: ML algorithms are used to rapidly screen large virtual libraries containing millions of compounds to identify those most likely to be active against a specific biological target. researchgate.net This dramatically narrows down the number of compounds that need to be synthesized and tested in the lab.

These computational tools streamline the early stages of drug discovery, making the process more efficient and cost-effective by prioritizing molecules with a higher probability of success. connectjournals.comresearchgate.net

Exploration of New Application Domains

The unique chemical structure of the pyrazole ring has led to its exploration in a wide array of applications, particularly in medicine and agriculture. benthamdirect.comresearchgate.net Pyrazole derivatives have demonstrated a broad spectrum of biological activities.

Anticancer Agents: Many pyrazole derivatives are being investigated as potent anticancer agents. nih.govmdpi.com They often function by inhibiting specific enzymes crucial for cancer cell growth and proliferation, such as protein kinases (e.g., VEGFR-2, CDK2, AXL kinase) and cyclooxygenase-2 (COX-2). nih.govnih.govrsc.orgnih.govrsc.org

Anti-inflammatory Drugs: The pyrazole scaffold is a core component of several nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govju.edu.sa Research continues to develop new derivatives that act as selective COX-2 inhibitors, aiming for potent anti-inflammatory effects with fewer side effects. ju.edu.sa

Antimicrobial and Antifungal Agents: Researchers have reported pyrazole compounds with significant activity against various strains of bacteria and fungi, making them candidates for new antimicrobial therapies. nih.govmdpi.com

Antiviral Activity: Certain pyrazole derivatives have shown promise as antiviral agents, with activity reported against viruses such as the human coronavirus 229E and Herpes simplex virus. nih.govmdpi.com

Other Therapeutic Areas: The versatility of the pyrazole nucleus has led to its investigation for treating a wide range of other conditions, including pain (analgesic), anxiety, and diabetes (as α-glucosidase inhibitors). nih.govnih.govfrontiersin.org

Application DomainSpecific Target/ActionExample Compounds/Derivatives
AnticancerInhibition of protein kinases (e.g., AXL, VEGFR-2, CDK2), tubulin polymerization, or COX-2. nih.govnih.govrsc.orgrsc.orgFused-pyrazolone carboxamides, pyrazole-oxindole conjugates, pyrazole benzothiazole hybrids. mdpi.comnih.govmdpi.com
Anti-inflammatorySelective inhibition of cyclooxygenase-2 (COX-2). ju.edu.saCelecoxib, Lonazolac (marketed drugs); novel substituted pyrazoles. ju.edu.sa
AntimicrobialInhibition of bacterial growth (Gram-positive and Gram-negative). mdpi.comTrifluoromethyl phenyl-substituted pyrazoles, haloaminopyrazoles. nih.govnih.gov
AntiviralInhibition of viral replication (e.g., human coronavirus, hepatitis A). nih.govmdpi.comPyrano[2,3-c]pyrazole derivatives. mdpi.com
AnalgesicActivation of opioid receptors, blockage of acid-sensing ion channels. frontiersin.orgFluorinated phenyl-pyrazole compounds. frontiersin.org

Overcoming Research Hurdles in Specific Biological Target Identification

While pyrazole derivatives show immense therapeutic promise, their development is not without challenges. A significant hurdle is the precise identification and validation of their biological targets to ensure both efficacy and safety.

Achieving Selectivity: Many pyrazole-based drugs, such as kinase inhibitors, target enzymes that belong to large families with similar structures. A key challenge is designing compounds that inhibit the desired target (e.g., a cancer-related kinase) without affecting other similar enzymes, which could lead to off-target effects and toxicity. nih.gov

Drug Resistance: Cancer cells and microbes can develop resistance to therapeutic agents over time. nih.gov A continuous challenge is to understand these resistance mechanisms and design new pyrazole derivatives that can overcome them.

Predicting Off-Target Effects: A compound may interact with unintended biological targets, causing adverse side effects. The withdrawal of the pyrazole-based drug Rimonabant due to psychiatric concerns underscores the difficulty in predicting all potential biological interactions. researchgate.net Identifying the complete interaction profile of a new compound is a complex and critical research hurdle.

Target Validation: Confirming that the inhibition of a specific biological target is responsible for the desired therapeutic effect is a crucial step. This often requires sophisticated biological and genetic techniques to validate the target's role in the disease process before extensive resources are committed to developing an inhibitor.

Strategies for Further Preclinical Development

Once a promising pyrazole compound is identified, it enters a rigorous preclinical development phase to evaluate its potential as a future drug. nih.gov This stage involves a multidisciplinary approach to optimize the compound's properties and assess its safety and efficacy in non-human studies.

Key preclinical strategies include:

Structure-Activity Relationship (SAR) Studies: SAR involves systematically modifying the structure of the lead compound and evaluating how these changes affect its biological activity. nih.gov This process helps identify the key structural features required for potency and selectivity, guiding the design of more effective molecules.

Lead Optimization: The goal of lead optimization is to improve the drug-like properties of the initial hit compound. This includes enhancing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile to ensure it can reach its target in the body and persist for an appropriate duration. rsc.org

In Vitro and In Vivo Testing: Promising compounds undergo extensive testing. In vitro studies assess their effects on cancer cell lines, such as cytotoxicity, cell cycle arrest, and apoptosis induction. rsc.org Subsequent in vivo studies in animal models are conducted to evaluate the compound's efficacy in a living organism, for example, by measuring its ability to reduce tumor size. rsc.org

Toxicology and Safety Pharmacology: Rigorous studies are performed to identify any potential toxicity or adverse effects of the drug candidate before it can be considered for human clinical trials. rsc.org

The pyrazole nucleus is a cornerstone in many preclinical studies, with a myriad of derivatives currently under investigation for various diseases. nih.gov This structured preclinical pathway is essential for translating a promising chemical compound into a safe and effective therapeutic agent.

Q & A

What are the standard synthetic routes for preparing 3-isopropoxy-1H-pyrazole, and how do reaction conditions influence yield?

Basic
The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. For example, hydrazine derivatives can react with β-diketones in ethanol under reflux, as demonstrated in the synthesis of analogous pyrazole compounds . Key parameters include solvent polarity (ethanol enhances nucleophilicity), temperature (reflux conditions for activation), and inert atmospheres (nitrogen to prevent oxidation). Yield optimization often requires adjusting stoichiometry and reaction time.

Advanced
Advanced routes may employ transition metal-catalyzed cross-coupling (e.g., Sonogashira reactions) to introduce alkoxy groups. Computational tools like AI-driven retrosynthesis (e.g., Template_relevance models) predict feasible pathways by analyzing databases such as Reaxys . Contradictions between predicted and experimental yields (e.g., due to steric hindrance from the isopropoxy group) require iterative optimization of catalysts (e.g., Pd/Cu systems) and solvent systems (e.g., DMF for polar intermediates) .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic
Standard characterization includes 1^1H/13^13C NMR to confirm substituent positions and purity. X-ray crystallography resolves stereoelectronic effects, as seen in analogous pyrazole structures where hydrogen atoms are placed at calculated positions (C–H 0.93 Å) using refinement models . Mass spectrometry validates molecular weight, while IR identifies functional groups (e.g., C-O-C stretching at ~1100 cm1^{-1}).

Advanced
High-resolution techniques like SC-XRD (Single-Crystal X-ray Diffraction) address challenges in resolving disorder or solvent effects in crystals. For example, thermal ellipsoid analysis in related compounds quantifies bond angle deviations caused by bulky substituents . Discrepancies between computational (DFT-optimized) and experimental geometries may indicate dynamic effects, requiring molecular dynamics (MD) simulations .

How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

Advanced
Contradictions often arise from solvent effects or incomplete basis sets in DFT calculations. For instance, AI-predicted reaction pathways (e.g., one-step syntheses) may overlook solvent-dependent kinetics . Systematic validation involves:

  • Comparing computed activation energies (e.g., Gibbs free energy) with experimental Arrhenius parameters.
  • Using polarizable continuum models (PCM) to simulate solvent interactions.
  • Testing alternative functional groups (e.g., replacing isopropoxy with methoxy) to isolate steric/electronic contributions .

What strategies enable selective functionalization of the pyrazole ring at the 3-position?

Basic
Electrophilic aromatic substitution (EAS) at the 3-position is favored due to the electron-donating isopropoxy group. Common methods include nitration (HNO3_3/H2_2SO4_4) or halogenation (NBS in CCl4_4). Steric bulk from isopropoxy may reduce reactivity, necessitating excess reagents .

Advanced
Directed ortho-metalation (DoM) using directing groups (e.g., -CO2_2R) enables regioselective C-H activation. Transition metal catalysts (e.g., Pd) facilitate cross-coupling with aryl halides, though competing side reactions (e.g., β-hydride elimination) require ligand screening (e.g., bulky phosphines) .

How does the isopropoxy group influence the compound’s stability under varying storage conditions?

Basic
The isopropoxy group enhances lipophilicity, making the compound prone to oxidation. Storage recommendations include airtight containers under inert gas (argon) at -20°C. Hydrochloride salts (e.g., analogous 3-amino-5-isopropyl-1H-pyrazole hydrochloride) improve stability via reduced hygroscopicity .

Advanced
Accelerated stability studies (40°C/75% RH) identify degradation pathways. LC-MS can detect oxidation products (e.g., ketones from isopropoxy cleavage). Computational models (QSPR) predict shelf life by correlating substituent electronegativity with degradation rates .

What computational methods are used to predict the reactivity of this compound in nucleophilic environments?

Advanced
Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the N1 position in pyrazole derivatives shows high nucleophilicity, guiding alkylation or acylation strategies . Molecular docking studies assess steric clashes in enzyme binding, relevant for drug design .

How can researchers address unexpected spectral data (e.g., split NMR peaks) in this compound derivatives?

Advanced
Split peaks may indicate dynamic processes (e.g., restricted rotation of the isopropoxy group). Variable-temperature NMR (VT-NMR) confirms this by observing coalescence at elevated temperatures. For example, analogous compounds show line broadening at -40°C due to conformational locking . Contradictions with predicted coupling constants (e.g., 3JHH^3J_{HH}) suggest revisiting dihedral angle calculations in DFT .

What are the challenges in crystallizing this compound, and how are they mitigated?

Basic
Bulky isopropoxy groups hinder crystal packing. Slow evaporation from non-polar solvents (e.g., hexane/EtOAc) promotes nucleation. Seeding with analogous crystals (e.g., 3-methoxy derivatives) improves success rates .

Advanced
Cocrystallization with carboxylic acids (e.g., fumaric acid) leverages hydrogen bonding to stabilize lattices. X-ray powder diffraction (XRPD) screens polymorphs, while Hirshfeld surface analysis quantifies intermolecular interactions .

How do researchers validate the biological activity of this compound derivatives?

Advanced
Structure-activity relationship (SAR) studies compare derivatives with varied substituents. For example, replacing isopropoxy with smaller alkoxy groups (e.g., methoxy) tests steric effects on enzyme inhibition (e.g., kinase assays) . Contradictory bioactivity data (e.g., low IC50_{50} despite high binding affinity) may arise from poor solubility, addressed via logP optimization .

What methodologies are used to analyze decomposition products of this compound under oxidative conditions?

Advanced
LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) identifies degradation products, such as pyrazole-3-ol from isopropoxy cleavage. Isotopic labeling (18^{18}O) tracks oxygen incorporation during oxidation. Computational fragmentation trees (e.g., CFM-ID) predict MS/MS spectra for unknown metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.